

# The Genesis of Nitrogen Oxyfluorides: A Technical Chronicle of Discovery and Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Nitrosyl fluoride*

Cat. No.: *B1213285*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of key nitrogen oxyfluoride compounds: **nitrosyl fluoride** (NOF), nitryl fluoride (NO<sub>2</sub>F), and trifluoramine oxide (F<sub>3</sub>NO). These highly reactive molecules have been subjects of scientific curiosity and challenge since their initial syntheses in the early 20th century. This document details the seminal experimental protocols that led to their isolation and characterization, presenting a comparative analysis of their physicochemical properties through clearly structured data tables. Furthermore, this guide illustrates the evolution of synthetic methodologies for these compounds, providing a visual representation of the scientific progress in this specialized field of inorganic chemistry. This in-depth exploration serves as a valuable resource for researchers interested in the fundamental chemistry of nitrogen oxyfluorides and their potential applications.

## Introduction

The nitrogen oxyfluorides are a class of inorganic compounds containing nitrogen, oxygen, and fluorine. Characterized by their high reactivity and strong oxidizing properties, these molecules have posed significant challenges to chemists since their discovery. The exploration of these compounds has not only expanded our understanding of chemical bonding and reactivity but has also paved the way for the development of new synthetic reagents. This whitepaper focuses on three pivotal nitrogen oxyfluorides: **nitrosyl fluoride** (NOF), nitryl fluoride (NO<sub>2</sub>F),

and trifluoramine oxide ( $\text{F}_3\text{NO}$ ). We will trace their historical journey from initial discovery to the development of more refined synthetic approaches, providing detailed experimental methodologies and a comprehensive summary of their properties.

## Nitrosyl Fluoride (NOF) Discovery and History

The earliest report of **nitrosyl fluoride** (FNO) synthesis is attributed to Otto Ruff and K. Stäuber in 1905. They prepared FNO by reacting silver fluoride with nitrosyl chloride.<sup>[1]</sup> However, a more direct and commonly cited synthesis was later developed. In 1932, Ruff and his colleagues demonstrated that the primary product of the reaction between nitric oxide (NO) and elemental fluorine ( $\text{F}_2$ ) was indeed **nitrosyl fluoride**, clarifying earlier observations by Moissan.<sup>[1]</sup> This direct combination remains a fundamental method for NOF production.

## Physicochemical Properties

**Nitrosyl fluoride** is a colorless gas with a bent molecular structure.<sup>[2]</sup> It is a highly reactive fluorinating and nitrosating agent.<sup>[2][3]</sup> A summary of its key physical properties is presented in Table 1.

Property	Value	Reference(s)
Molar Mass	49.0045 g/mol	[2]
Melting Point	-132.5 °C	[4]
Boiling Point	-59.9 °C	[4]
Density (liquid at bp)	1.326 g/cm <sup>3</sup>	[4]
Density (solid)	1.719 g/cm <sup>3</sup>	[4]
N-O Bond Length	1.13 Å	
N-F Bond Length	1.52 Å	
O-N-F Bond Angle	115°	

Table 1: Physical Properties of **Nitrosyl Fluoride** (NOF)

## Experimental Protocols

This method provides a relatively clean and high-yield synthesis of **nitrosyl fluoride**.[\[1\]](#)

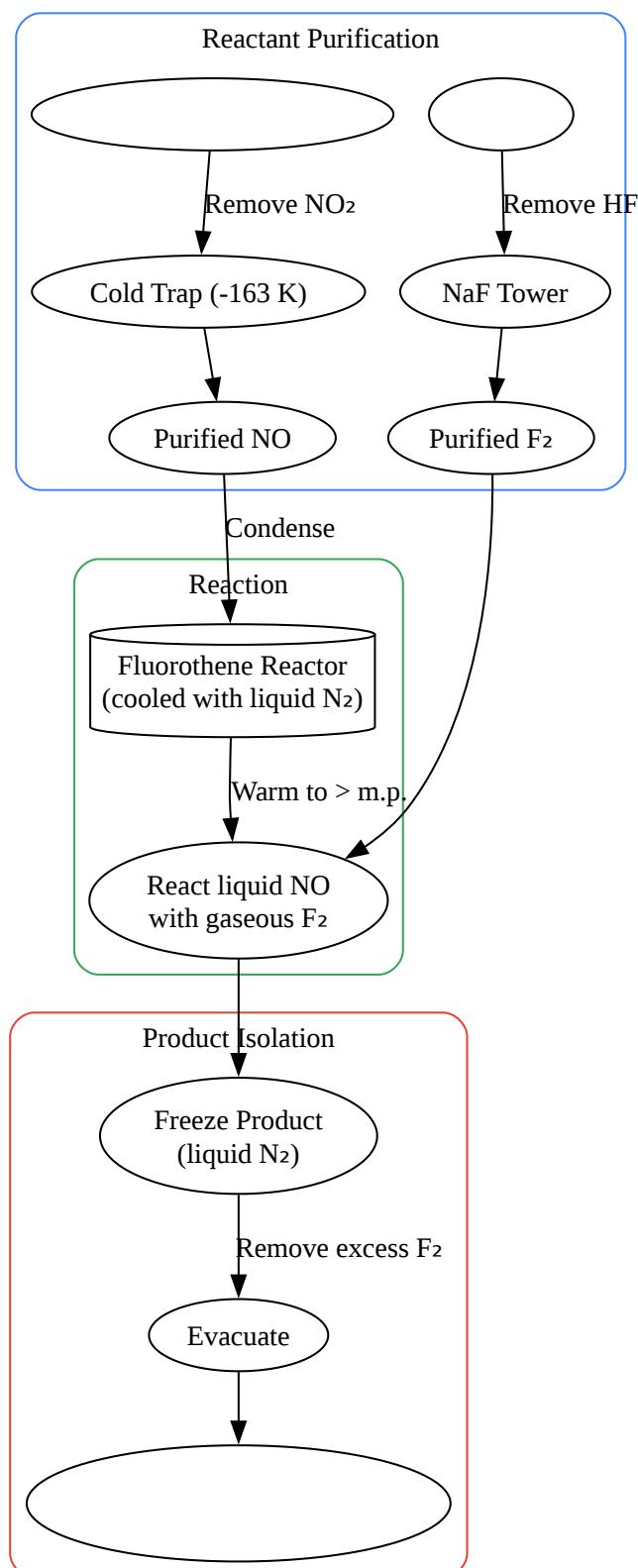
### Materials:

- Commercial nitric oxide (NO)
- Elemental fluorine (F<sub>2</sub>)
- Fluorothene reactor
- Cold trap with an isopentane-liquid nitrogen bath (-163 °K)
- Sodium fluoride (NaF) tower
- Vacuum-pressure gauges with bronze Bourdon tubes

### Procedure:

- The apparatus is assembled as shown in the diagram below. The system is thoroughly evacuated.
- Commercial nitric oxide is passed through the cold trap cooled to 163 °K to remove any nitrogen dioxide impurity.
- The purified nitric oxide is then condensed into the fluorothene reactor, which is cooled with liquid nitrogen.
- The liquid nitrogen bath is removed, and the nitric oxide is allowed to warm to just above its melting point.
- Fluorine gas is passed through a tower of sodium fluoride to remove any hydrogen fluoride.
- The purified fluorine is then introduced into the reactor to react with the liquid nitric oxide. A small yellow flame may be observed upon initial contact.
- The fluorination is continued, with the liquid in the reactor becoming progressively lighter in color until a colorless product is obtained.

- The product is then frozen by cooling the reactor with liquid nitrogen, and any excess fluorine is removed by evacuation.
- The resulting **nitrosyl fluoride** can be obtained in yields greater than 90%.[\[1\]](#)



[Click to download full resolution via product page](#)

## Nitryl Fluoride ( $\text{NO}_2\text{F}$ )

### Discovery and History

The first synthesis of nitryl fluoride ( $\text{NO}_2\text{F}$ ) was reported by Henri Moissan and Paul Lebeau in 1905.[5][6] They achieved this by the direct fluorination of nitrogen dioxide ( $\text{NO}_2$ ).[5][6] This reaction is known to be highly exothermic and can lead to the formation of impure products.[5] An alternative and simpler method that avoids the use of elemental fluorine involves the reaction of nitrogen dioxide with cobalt(III) fluoride ( $\text{CoF}_3$ ), which was developed later.[5][7]

## Physicochemical Properties

Nitryl fluoride is a colorless gas and a potent oxidizing and fluorinating agent.[6] It has a planar molecular structure.[6] Key physical properties are summarized in Table 2.

Property	Value	Reference(s)
Molar Mass	65.003 g/mol	[6]
Melting Point	-166 °C	[6]
Boiling Point	-72 °C	[6]
N-F Bond Length	135 pm	[6]
O-N-O Bond Angle	~136°	
Standard Heat of Formation ( $\Delta\text{H}_{\text{f}^\circ}$ )	-19 ± 2 kcal/mol	[6]
N-F Bond Dissociation Energy	46.0 kcal/mol	[6]

Table 2: Physical Properties of Nitryl Fluoride ( $\text{NO}_2\text{F}$ )

## Experimental Protocols

This method offers a more controlled synthesis of nitryl fluoride compared to direct fluorination.[7]

Materials:

- Nitrogen dioxide ( $\text{N}_2\text{O}_4$ )
- Cobalt(III) fluoride ( $\text{CoF}_3$ )
- Stirred Monel reactor
- Liquid nitrogen-cooled traps
- Copper distillation flask and receiver

**Procedure:**

- A stirred bed of cobalt(III) fluoride (9 moles) is placed in a Monel reactor and heated to 300 °C.
- Nitrogen dioxide (40 g, 0.85 mole) is passed over the stirred  $\text{CoF}_3$  bed over a period of 30 minutes.
- The crude nitryl fluoride product (approximately 50 g, 0.77 mole) is collected in traps cooled with liquid nitrogen. The yield of the crude product is about 89.5% based on the  $\text{N}_2\text{O}_4$  used. [7]
- The crude product is then purified by distillation from a copper flask held at -60 to -65 °C.
- The purified nitryl fluoride is collected in a copper receiver maintained at -78 °C.
- The cobalt difluoride ( $\text{CoF}_2$ ) formed in the reactor can be regenerated to cobalt trifluoride by treatment with fluorine at 300 °C.[7]

## Trifluoramine Oxide ( $\text{F}_3\text{NO}$ )

### Discovery and History

Trifluoramine oxide ( $\text{F}_3\text{NO}$ ), also known as nitrogen trifluoride oxide, was first synthesized and characterized in 1966 by two independent research groups.[5][7] One method involved subjecting a mixture of nitrogen trifluoride ( $\text{NF}_3$ ) and oxygen to an electric discharge.[5][7] Another approach, though less efficient, involved the reaction of noble metal fluorides like  $\text{IrF}_6$

or  $\text{PtF}_6$  with nitric oxide.<sup>[7]</sup> The discovery of this compound was a significant advancement in the chemistry of high-oxidation-state nitrogen compounds.

## Physicochemical Properties

Trifluoramine oxide is a colorless gas with strong fluorinating properties.<sup>[5]</sup> It possesses a  $\text{C}_{3v}$  symmetry with a nearly tetrahedral geometry.<sup>[5]</sup> A summary of its physical properties is provided in Table 3.

Property	Value	Reference(s)
Molar Mass	87.001 g/mol	[5]
Melting Point	-161 °C	[5]
Boiling Point	-87.5 °C	[5]
N-O Bond Length	1.158 Å	[5]
N-F Bond Length	1.431 Å	[5]
F-N-F Bond Angle	101°	[5]
O-N-F Bond Angle	117°	[5]
Dipole Moment	0.0390 D	[5]
Heat of Vaporization	3.85 kcal/mol	[5]
$^{19}\text{F}$ NMR (triplet)	-363 ppm (JNF = 136 Hz)	[5]
IR N-O Stretch	1687 $\text{cm}^{-1}$	[5]
IR N-F Stretch (symmetric)	743 $\text{cm}^{-1}$	[5]
IR N-F Stretch (asymmetric)	887 $\text{cm}^{-1}$	[5]

Table 3: Physical Properties of Trifluoramine Oxide ( $\text{F}_3\text{NO}$ )

## Experimental Protocols

This method was one of the original approaches to synthesizing trifluoramine oxide.<sup>[5][7]</sup>

**Materials:**

- Nitrogen trifluoride (NF<sub>3</sub>)
- Oxygen (O<sub>2</sub>)
- Electric discharge apparatus
- Distillation setup
- Potassium hydroxide (KOH) solution

**Procedure:**

- A mixture of nitrogen trifluoride and oxygen is passed through an electric discharge.
- The product mixture, which includes F<sub>3</sub>NO along with other fluorinated and oxygenated species, is collected.
- The trifluoramine oxide is separated from the byproducts by distillation.
- Further purification is achieved by treating the distilled product with a potassium hydroxide solution, which reacts with and removes acidic impurities.[\[5\]](#)[\[7\]](#)

## Conclusion

The discovery and synthesis of nitrogen oxyfluorides represent significant milestones in inorganic chemistry. The pioneering work of chemists in the early 20th century laid the foundation for our understanding of these highly reactive and challenging compounds. From the direct fluorination methods that first yielded nitrosyl and nitryl fluoride to the more controlled and varied synthetic strategies developed for trifluoramine oxide, the journey of these compounds illustrates the continuous evolution of synthetic chemistry. The detailed experimental protocols and comprehensive physicochemical data presented in this guide offer a valuable resource for researchers, providing both historical context and practical information. As our synthetic capabilities continue to advance, the unique properties of nitrogen oxyfluorides may yet find novel applications in various scientific and technological fields.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [osti.gov](#) [osti.gov]
- 2. Nitrosyl fluoride - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Nitrosyl Fluoride [drugfuture.com]
- 5. Trifluoramine oxide - Wikipedia [en.wikipedia.org]
- 6. Nitryl fluoride - Wikipedia [en.wikipedia.org]
- 7. [electronicsandbooks.com](#) [electronicsandbooks.com]
- To cite this document: BenchChem. [The Genesis of Nitrogen Oxyfluorides: A Technical Chronicle of Discovery and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1213285#discovery-and-history-of-nitrogen-oxyfluoride-compounds>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)